Methyl7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate
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Overview
Description
Methyl 7-methyl-1,4-dioxaspiro[44]nonane-7-carboxylate is a chemical compound with the molecular formula C9H14O4 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the dioxaspiro ring system. The carboxylate group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
Methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 8-methyl-1,4-dioxaspiro[4.4]nonane-8-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-9(8(11)12-2)3-4-10(7-9)13-5-6-14-10/h3-7H2,1-2H3 |
InChI Key |
ZGJUPKFKHNXDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C1)OCCO2)C(=O)OC |
Origin of Product |
United States |
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